2-Benzylsulfanyl-N-o-tolyl-propionamide
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Overview
Description
2-Benzylsulfanyl-N-o-tolyl-propionamide is an organic compound that features a benzylsulfanyl group attached to a propionamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-N-o-tolyl-propionamide typically involves the reaction of benzyl halides with 2-mercaptobenzothiazole in the presence of a base. This reaction is often carried out in an aqueous medium to promote environmentally friendly conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl halide reacts with the thiol group of 2-mercaptobenzothiazole to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-N-o-tolyl-propionamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Benzylsulfanyl-N-o-tolyl-propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-N-o-tolyl-propionamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzylsulfonylbenzothiazole: Similar structure but with a sulfonyl group instead of a sulfanyl group.
o-Tolyl benzonitrile: Contains a tolyl group and is used in the synthesis of various drug molecules.
Uniqueness
2-Benzylsulfanyl-N-o-tolyl-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-8-6-7-11-16(13)18-17(19)14(2)20-12-15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYDYQRRSQAZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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